香兰素-13C,d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

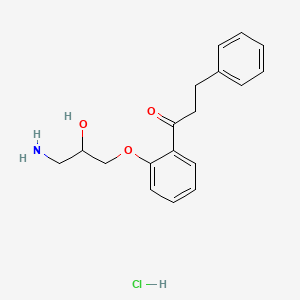

Vanillin-13C,d3 is the 13C and deuterium labeled Vanillin . Vanillin is a single molecule extracted from vanilla beans and is widely used in perfume, food, and medicine .

Synthesis Analysis

Vanillin can be synthesized through various methods. One of the common methods involves the use of fossil-based raw materials (guaiacol process) or a renewable resource (eugenol process) . A two-step method has been devised for synthesizing vanillin, involving electrophilic aromatic substitution followed by organometallic methoxylation, utilizing copper bromide and sodium methoxide .Molecular Structure Analysis

The molecular structure of Vanillin-13C,d3 comprises an aromatic ring, an aldehyde group, and a hydroxyl group . The molecular weight is 156.16 .Chemical Reactions Analysis

Vanillin can undergo various chemical reactions. In acidic conditions, it can undergo electrophilic substitution reactions, and in alkaline conditions, it can undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis

Vanillin appears as fine white to slightly yellow needles with a characteristic, sweet, and creamy scent at room temperature . It is moderately soluble in water, but it has higher solubility in organic solvents due to its aromatic structure .科学研究应用

认证和来源溯源

产地认证:定量 13C 核磁共振光谱用于确定香兰素中不同碳位置的 13C/12C 比率,为香兰素产地认证提供了一种可靠的方法。该技术通过分析八个碳位置的同位素分布,可以完全区分来自五个不同产地的香兰素。值得注意的是,C1 和 C8 位置对于区分天然香兰素和木质素衍生的香兰素,以及区分天然阿魏酸的各种生产方法至关重要 (Tenailleau 等人,2004)。

香兰素认证的同位素分析:13C-核磁共振光谱与统计分析相结合,已被证明是确定香兰素碳稳定同位素比 (δ13C) 的同位素比质谱 (IRMS) 的有效替代方法。该技术不仅可以确定香兰素的来源,还可以促进对特定部位和总同位素效应的分析,从而有助于食品样品的认证、质量评估和典型性测试 (Pironti 等人,2021)。

生物技术生产和增强

酵母中香兰素产量的提高:代谢工程和计算机设计策略已被用于提高面包酵母 (Saccharomyces cerevisiae) 中的香兰素产量。通过引入糖基转移酶并针对特定的代谢途径,酵母的香兰素 β-D-葡萄糖苷产量和生产力得到显着提高。这一进步为香兰素生产提供了化学合成的一种有希望的替代方案 (Brochado 等人,2010)。

生物香兰素的生产和碳同位素分析:在非贵金属氧化催化剂存在下催化氧化天然材料的新方法已被开发用于生物香兰素生产。该方法的特点是合成路线短、工业废物少、香兰素收率高。此外,碳同位素比分析 (14C 和 13C) 用于验证有机物的来源,区分源自生物质或化石材料的香兰素,并为商业香兰素鉴定提供了一种可靠的技术 (Mao 等人,2020)。

作用机制

Target of Action

Vanillin-13C,d3 is the 13C and deuterium labeled version of Vanillin . Vanillin is a single molecule extracted from vanilla beans and is used widely in perfume, food, and medicine . It’s important to note that the targets of Vanillin-13C,d3 would be the same as those of Vanillin.

Mode of Action

It has been suggested that vanillin exhibits a quorum-quenching mode of action by virtue of docking towards similar amino acid (thr 131, ilu 214) responsible for autoinducer signal anchoring in the transcriptional regulatory proteins .

Biochemical Pathways

In the biosynthetic pathway of Vanillin in Vanilla planifolia, the amino acids phenylalanine or tyrosine undergo deamination to produce a C6-C3 phenylpropanoid compound, a precursor for the vanillin production .

Pharmacokinetics

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

Vanillin has been found to attenuate the negative effects of ultraviolet A on the stemness of human adipose tissue-derived mesenchymal stem cells . It has also been found to ameliorate depression-like behaviors in rats by modulating monoamine neurotransmitters in the brain .

Action Environment

The action of Vanillin-13C,d3, like that of Vanillin, can be influenced by various environmental factors. It’s important to note that the concurrent consumption of drugs with food containing Vanillin may result in increased drug plasma concentration and pose potential health risks .

未来方向

生化分析

Cellular Effects

Vanillin-13C,d3 has been shown to have various effects on cells. For instance, it has been found to have neuroprotective, anticarcinogenic, and antioxidant properties . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Vanillin-13C,d3 is complex and involves several interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Vanillin-13C,d3 change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of Vanillin-13C,d3 vary with different dosages in animal models. While specific threshold effects, toxic effects, or adverse effects at high doses have not been fully explored, vanillin has shown non-toxic effects in rat models .

Metabolic Pathways

Vanillin-13C,d3 is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Subcellular Localization

The key enzyme of vanillin biosynthesis, VpVAN, is localized in chloroplasts distributed within the inner mesocarp and placental laminae of the vanilla pod .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Vanillin-13C,d3 can be achieved through the modification of natural Vanillin. The synthesis pathway involves the conversion of Vanillin to Vanillin-13C by introducing a 13C isotope at the carbonyl carbon. Further deuteration of Vanillin-13C can be achieved by using deuterated reagents in the presence of a catalyst.", "Starting Materials": [ "Vanillin", "13C labeled acetic anhydride", "Deuterated water", "Deuterated sodium borohydride", "Deuterated chloroform", "Deuterated sulfuric acid" ], "Reaction": [ "Step 1: Conversion of Vanillin to Vanillin-13C", "React Vanillin with 13C labeled acetic anhydride in the presence of deuterated sulfuric acid as a catalyst.", "Step 2: Deuteration of Vanillin-13C", "React Vanillin-13C with deuterated water and deuterated sodium borohydride in the presence of deuterated chloroform as a solvent.", "Isolate and purify the product using standard techniques such as column chromatography and recrystallization." ] } | |

CAS 编号 |

1794789-90-4 |

分子式 |

C8H8O3 |

分子量 |

156.16 |

IUPAC 名称 |

4-hydroxy-3-(trideuteriomethoxy)benzaldehyde |

InChI |

InChI=1S/C8H8O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3/i1+1D3 |

InChI 键 |

MWOOGOJBHIARFG-KQORAOOSSA-N |

SMILES |

COC1=C(C=CC(=C1)C=O)O |

同义词 |

4-Hydroxy-3-(methoxy-13C)benzaldehyde; 2-(Methoxy-13C,d3)-4-formylphenol; p-Vanillin-13C,d3; 3-(Methoxy-13C,d3)-4-hydroxybenzaldehyde; 4-Formyl-2-(methoxy-13C,d3)phenol; 4-Hydroxy-m-anisaldehyde-13C,d3; H 0264-13C,d3; Lioxin-13C,d3; NSC 15351-13C,d3; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2h-Furo[2,3-e]isoindole](/img/structure/B586199.png)

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B586200.png)